2-溴-4-乙氧基-1-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

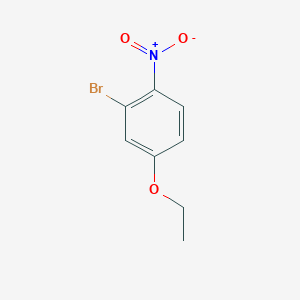

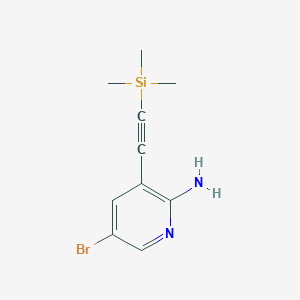

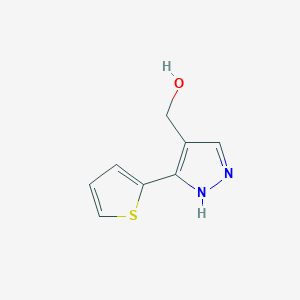

2-Bromo-1-ethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO3 . It is also known by other names such as 3-Bromo-4-ethoxynitrobenzene, 2-Brom-4-nitrophenetol, and 2-Ethoxy-5-nitrobromobenzene .

Synthesis Analysis

The synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene could potentially involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-ethoxy-4-nitrobenzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and a nitro group . The InChI code for this compound is 1S/C8H8BrNO3/c1-2-13-8-4-3-6 (10 (11)12)5-7 (8)9/h3-5H,2H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-1-ethoxy-4-nitrobenzene could potentially involve nucleophilic substitutions . In particular, any decent text should be able to explain why the 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution .

科学研究应用

Organic Synthesis

2-Bromo-4-ethoxy-1-nitrobenzene is often used as a reagent in organic synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex organic molecules.

NMR Spectroscopy

The compound is used in NMR (Nuclear Magnetic Resonance) spectroscopy studies . The unique arrangement of atoms and the presence of different functional groups in this compound make it an interesting subject for NMR studies, which can provide valuable information about its structure and properties.

Synthesis of N-fused Tricyclic Indoles

It can be used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds have significant potential in pharmaceutical research due to their bioactive properties.

Solar Cell Research

There is research indicating that 2-Bromo-4-ethoxy-1-nitrobenzene can be used in the active layer of organic polymer solar cells . In one study, the addition of this compound improved the energy conversion efficiency of the solar cells.

作用机制

Target of Action

The primary target of 2-Bromo-4-ethoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

2-Bromo-4-ethoxy-1-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .

Pharmacokinetics

It’s known that the compound is a yellow solid and can dissolve in organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water

Result of Action

The result of the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of 2-Bromo-4-ethoxy-1-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can affect the course of the reaction . Additionally, the temperature and pressure conditions can also impact the reaction .

安全和危害

属性

IUPAC Name |

2-bromo-4-ethoxy-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRFWCCICSGULX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethoxy-1-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)